(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE
Overview
Description
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE: is a complex organic compound that features a benzothiophene core substituted with chloro and nitro groups, and a piperazine moiety linked to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Chloro and Nitro Groups: Electrophilic aromatic substitution reactions are used to introduce the chloro and nitro groups onto the benzothiophene core.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Linking the Isoxazole Ring: The final step involves the formation of the isoxazole ring through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also emphasized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the piperazine moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Amino derivatives are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
Compared to similar compounds, (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
[4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S/c1-10-8-13(20-28-10)17(24)21-4-6-22(7-5-21)18(25)16-15(19)12-3-2-11(23(26)27)9-14(12)29-16/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPNVKMOXCSAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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